molecular formula C11H13ClFN B1312213 1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]- CAS No. 711-98-8

1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-

Cat. No. B1312213
CAS RN: 711-98-8
M. Wt: 213.68 g/mol
InChI Key: GHSRWLBYKQPZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]- is a useful research compound. Its molecular formula is C11H13ClFN and its molecular weight is 213.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

N-butyl-1-(2-chloro-6-fluorophenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSRWLBYKQPZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456614
Record name AG-G-78693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-

CAS RN

711-98-8
Record name AG-G-78693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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